5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Overview of 5-tert-Butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
This compound is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, methyl, phenyl, and 4-methoxyphenyl groups. Its molecular formula is C₂₆H₂₇N₅O , with a molecular weight of 425.5 g/mol . The tert-butyl group enhances lipophilicity and steric bulk, while the methoxyphenyl moiety contributes to electronic modulation, potentially improving target binding affinity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₆H₂₇N₅O |
| Molecular Weight | 425.5 g/mol |
| Canonical SMILES | CC(C)(C)C1=NC2=C(N=C1N)C(=NN2C)C3=CC=CC=C3C4=CC=C(C=C4)OC |
The compound’s structural diversity enables interactions with hydrophobic pockets and hydrogen-bonding regions of kinase ATP-binding sites, a feature shared with other pyrazolo[1,5-a]pyrimidine derivatives.
Historical Context and Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines emerged in the mid-20th century as part of efforts to explore fused heterocycles for pharmacological applications. Early synthetic routes focused on cyclization reactions of aminopyrazole precursors. By the 1980s, their potential as kinase inhibitors became evident, driven by their ability to mimic ATP and disrupt oncogenic signaling pathways. The introduction of tert-butyl and aryl substituents, as seen in the subject compound, represents a strategic evolution to enhance selectivity and pharmacokinetic properties.
Rationale for Academic Study and Research Significance
The compound’s significance lies in its dual role as a chemical probe and therapeutic candidate. Key research areas include:
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines inhibit kinases such as EGFR and B-Raf, which are aberrantly activated in cancers like non-small cell lung carcinoma and melanoma.
- Structural Versatility : Substituents like the 4-methoxyphenyl group enable fine-tuning of electronic and steric properties, critical for optimizing drug-receptor interactions.
- Synthetic Accessibility : Advances in palladium-catalyzed cross-coupling and microwave-assisted synthesis have streamlined the production of derivatives for SAR studies.
Scope and Structure of the Review
This review systematically addresses the compound’s chemical synthesis, mechanistic insights, and biological applications. Subsequent sections will explore:
- Synthetic methodologies for pyrazolo[1,5-a]pyrimidine derivatives.
- Mechanistic studies on kinase inhibition and cellular signaling modulation.
- Comparative analyses with structurally related compounds.
Properties
Molecular Formula |
C24H26N4O |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C24H26N4O/c1-16-22(17-9-7-6-8-10-17)23-26-20(24(2,3)4)15-21(28(23)27-16)25-18-11-13-19(29-5)14-12-18/h6-15,25H,1-5H3 |
InChI Key |
UECGUMNOVYFZPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Tautomeric Stability of the Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Intermediate
X-ray crystallography confirms the dominant tautomer as the 7-keto form (Figure 1A). This tautomer stabilizes the intermediate for subsequent chlorination, as the electron-deficient C7 position is more reactive toward POCl3.
Role of Tetramethylammonium Chloride in Chlorination
TMAC acts as a phase-transfer catalyst, enhancing the solubility of POCl3 in the reaction medium and accelerating chloride ion delivery to the electrophilic C7 position.
Solvent Effects in Amination
Polar aprotic solvents like DMF stabilize the transition state in SNAr by solubilizing K2CO3 and facilitating deprotonation of 4-methoxyaniline. Control experiments in tetrahydrofuran (THF) showed reduced yields (45–50%), highlighting the importance of solvent choice.
Alternative Synthetic Routes
Japp–Klingemann Reaction for Pyrazole Annulation
While effective for pyrazolo[4,3-b]pyridines, this method is unsuitable for the target compound due to regiochemical mismatches in the annulation step.
Scalability and Industrial Applicability
The three-step sequence is scalable to gram quantities with minimal purification hurdles. Column chromatography is required only after the cyclocondensation step; the chlorination and amination products precipitate readily from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidin-7-amines
Evidence highlights pyrazolo[1,5-a]pyrimidin-7-amines as potent inhibitors of Mycobacterium tuberculosis (M. tb) ATP synthase. Key analogs and their properties include:
Key Observations :
- 3-Substituent : Fluorine at the 3-position (e.g., 4-fluorophenyl) is common in active anti-M. tb compounds, suggesting electron-withdrawing groups enhance target binding. The target compound’s 3-phenyl group may reduce potency compared to fluorinated analogs .
- 5-Substituent : Bulky groups (e.g., tert-butyl) improve metabolic stability but may reduce solubility. Smaller alkyl groups (e.g., methyl) are associated with higher activity in some cases .
- 7-Amine Substituent : Pyridin-2-ylmethyl groups (e.g., in Compound 34) likely enhance binding via hydrogen bonding or π-interactions, whereas the target’s 4-methoxyphenyl may prioritize solubility over affinity .
Triazolopyrimidines and Other Heterocyclic Analogs
Triazolopyrimidines (e.g., compounds 92–99 in ) and pyrazolo[3,4-d]pyrimidines () exhibit distinct SAR profiles:
- Triazolopyrimidines: Chlorophenyl and dimethylamino groups enhance tubulin polymerization inhibition (e.g., Compound 94: IC50 = 12 nM) .
- Pyrazolo[1,5-a]pyrimidines with dichlorophenyl : Moderate anticancer activity () suggests halogenation at the 3-position may broaden therapeutic utility .
Comparison : The target compound lacks halogenation, which may limit its cytotoxicity but reduce off-target risks.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Microsomal stability in mouse/human liver models is reported for analogs with pyridin-2-ylmethyl amines (e.g., Compound 32: t1/2 > 60 min) . The target’s 4-methoxyphenyl group may confer similar stability.
- hERG Liability : Fluorinated analogs show low hERG inhibition (IC50 > 30 µM), whereas bulky substituents like tert-butyl could further mitigate cardiotoxicity .
Challenges :
- Steric hindrance from the tert-butyl group may require elevated temperatures or specialized catalysts.
- Purification of the 4-methoxyphenylamine derivative may necessitate chromatography or recrystallization .
Biological Activity
5-tert-butyl-N-(4-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 336.43 g/mol. The structure features a pyrazolo ring fused with a pyrimidine moiety, along with various substituents that enhance its chemical properties, including a tert-butyl group and a methoxyphenyl group.
Biological Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them potential candidates for treating bacterial infections.
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes or receptors, which can modulate biological pathways relevant to disease processes.
The exact mechanism of action for this compound may involve:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways that lead to apoptosis in cancer cells.
- Inhibiting enzymatic activities that contribute to disease progression.
Anticancer Activity
A study by Nakao et al. (2022) reported on the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MCF7 | 12.50 | Breast cancer cell line |
| NCI-H460 | 42.30 | Lung cancer cell line |
| SF-268 | 3.79 | CNS cancer cell line |
These results indicate that modifications in the structure of pyrazolo[1,5-a]pyrimidines can enhance their anticancer properties.
Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound exhibited promising results against various bacterial strains. The compound's structural features contributed to its effectiveness in inhibiting bacterial growth.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 5-tert-butyl-N-(3-methoxyphenyl)-2-methyl-3-phenylyrazolo[1,5-a]pyrimidin-7-amine | Anticancer | Similar core structure |
| 3-(4-chlorophenyl)-N-(pyridin-2-y)methylpyrazolo[1,5-a]pyrimidin-7-amines | Antiviral | Known for potent antiviral properties |
| 3-(4-fluorophenyl)-N-(pyridin-2-y)methylpyrazolo[1,5-a]pyrimidin-7-amines | Antimycobacterial | Exhibits significant antimycobacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
